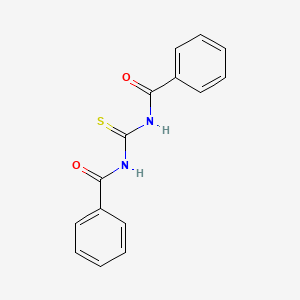

N,N'-Carbonothioyldibenzamide

Description

Structure

3D Structure

Properties

CAS No. |

74346-73-9 |

|---|---|

Molecular Formula |

C15H12N2O2S |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

N-(benzoylcarbamothioyl)benzamide |

InChI |

InChI=1S/C15H12N2O2S/c18-13(11-7-3-1-4-8-11)16-15(20)17-14(19)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19,20) |

InChI Key |

GAIUXCGJHIOROL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for N,n Carbonothioyldibenzamide

Established Synthetic Pathways for N,N'-Carbonothioyldibenzamide and its Direct Precursors

The synthesis of this compound, also known as 1,3-dibenzoylthiourea, can be achieved through several established routes, primarily analogous to the synthesis of other N-acylthioureas and thiourea (B124793) derivatives. The most common and direct precursors for this compound are benzoyl chloride and thiourea or potassium thiocyanate (B1210189).

One of the most straightforward methods involves the reaction of two equivalents of benzoyl chloride with one equivalent of thiourea. fip.orgfip.org This reaction is typically carried out in a suitable solvent, such as toluene (B28343), and may require heating. fip.org The nucleophilic nitrogen atoms of thiourea attack the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of the dibenzoylthiourea structure.

An alternative and widely used pathway for the synthesis of N-acylthioureas involves the in-situ generation of an aroyl isothiocyanate intermediate. mdpi.comnih.govresearchgate.net This is typically achieved by reacting an aroyl chloride, in this case, benzoyl chloride, with a thiocyanate salt like potassium or ammonium (B1175870) thiocyanate in a solvent such as acetone (B3395972). The resulting benzoyl isothiocyanate is then reacted with an amine. To synthesize this compound via this route, the amine used would be benzamide (B126). The nucleophilic nitrogen of benzamide attacks the electrophilic carbon of the isothiocyanate group to form the final product.

The direct precursors for these syntheses are readily available commercial chemicals:

Benzoyl Chloride: Typically synthesized from benzoic acid by reaction with thionyl chloride or phosphorus pentachloride.

Benzamide: Can be prepared by the reaction of benzoyl chloride with ammonia.

Thiourea: Commercially produced on a large scale, for instance, from the reaction of hydrogen sulfide (B99878) with calcium cyanamide. wikipedia.org

Potassium Thiocyanate: A common inorganic salt.

A study on the synthesis of 1,3-dibenzoylthiourea involved heating a mixture of thiourea and benzoyl chloride in toluene. fip.org This direct approach avoids the isolation of the isothiocyanate intermediate.

| Precursors | Reagents/Solvents | Product | Reference |

| Benzoyl Chloride, Thiourea | Toluene, Heat | This compound | fip.org |

| Benzoyl Chloride, Potassium Thiocyanate, Benzamide | Acetone | This compound | mdpi.comnih.govresearchgate.net |

Development of Novel Methodologies for this compound Derivative Synthesis

The development of novel synthetic methodologies for this compound and its derivatives focuses on improving efficiency, yield, and allowing for greater molecular diversity. While specific novel methods for the parent compound are not extensively documented, advancements in the synthesis of N-acylthiourea derivatives can be extrapolated.

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times and higher yields. The synthesis of N-acylthiourea derivatives has been successfully achieved using microwave irradiation, suggesting its potential applicability for the synthesis of this compound and its derivatives. fip.org

Another area of development is the use of one-pot multicomponent reactions. These reactions, where multiple starting materials react in a single flask to form a complex product, offer advantages in terms of atom economy and procedural simplicity. The synthesis of N,N'-disubstituted thioureas has been accomplished through such pathways, for example, by reacting amines with carbon disulfide. researchgate.net A one-pot synthesis of this compound could potentially be designed starting from benzamide and a suitable thiocarbonyl source.

The use of solid-phase synthesis techniques could also be explored for generating libraries of this compound derivatives. This would involve anchoring one of the precursors to a solid support and subsequently adding the other reagents in solution.

Furthermore, flow chemistry presents a modern approach to synthesis. A continuous-flow system has been reported for direct amide formation mediated by carbon disulfide, which could be adapted for the synthesis of thioureas and their derivatives. rsc.org

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be tuned include the choice of solvent, temperature, reaction time, and the use of catalysts.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. For the reaction of benzoyl chloride with thiourea, non-polar aprotic solvents like toluene have been used. fip.org In the isothiocyanate route, polar aprotic solvents such as acetone are commonly employed to facilitate the formation of the benzoyl isothiocyanate intermediate. mdpi.comnih.govresearchgate.net

Temperature: The reaction temperature is another crucial factor. The synthesis of 1,3-dibenzoylthiourea has been reported to be carried out at elevated temperatures, specifically between 105-110°C. fip.org However, for other N-acylthiourea syntheses, reactions are often performed at room temperature, particularly when a reactive isothiocyanate is used. researchgate.net

Catalysis: While many syntheses of N-acylthioureas proceed without a catalyst, the use of a catalyst can enhance reaction rates and yields. For instance, in the synthesis of related thiourea derivatives, bismuth chloride has been used as a catalyst. lookchem.com For the reaction involving carbon disulfide, various catalysts including alumina (B75360) have been explored in continuous-flow systems. rsc.org

Stoichiometry of Reactants: The molar ratio of the reactants is a key parameter to control for achieving the desired product. In the synthesis of 1,3-dibenzoylthiourea from benzoyl chloride and thiourea, a molar ratio of 2:1 is theoretically required. However, in practice, adjustments may be needed to optimize the yield and minimize side products. One study reported using a 1:3 molar ratio of thiourea to benzoyl chloride. fip.org

| Parameter | Variation | Effect on Synthesis | Reference |

| Solvent | Toluene | Facilitates direct reaction of benzoyl chloride and thiourea. | fip.org |

| Acetone | Suitable for the formation of benzoyl isothiocyanate. | mdpi.comnih.govresearchgate.net | |

| Temperature | 105-110°C | Used for the direct synthesis from benzoyl chloride and thiourea. | fip.org |

| Room Temperature | Often sufficient for reactions involving isothiocyanates. | researchgate.net | |

| Catalyst | Bismuth Chloride | Can catalyze the formation of related thiourea derivatives. | lookchem.com |

| Alumina | Used in continuous-flow synthesis with carbon disulfide. | rsc.org | |

| Reactant Ratio | 1:3 (Thiourea:Benzoyl Chloride) | An example of an optimized ratio for 1,3-dibenzoylthiourea synthesis. | fip.org |

Mechanistic Elucidation of Reaction Pathways in this compound Formation

The formation of this compound follows well-understood mechanistic principles of nucleophilic acyl substitution and addition to isothiocyanates.

When benzoyl chloride reacts directly with thiourea, the reaction likely proceeds through a stepwise nucleophilic attack. One of the amino groups of thiourea acts as a nucleophile, attacking the carbonyl carbon of a molecule of benzoyl chloride. This is followed by the elimination of a chloride ion and a proton to form N-benzoylthiourea as an intermediate. The remaining N-H group on the N-benzoylthiourea is then acylated by a second molecule of benzoyl chloride in a similar fashion to yield the final product, this compound.

In the pathway involving benzoyl isothiocyanate, the mechanism is a nucleophilic addition. Benzoyl isothiocyanate is first formed by the reaction of benzoyl chloride with a thiocyanate salt. The nitrogen atom of benzamide then acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This addition reaction forms a new nitrogen-carbon bond, leading to the formation of this compound. The reaction is driven by the high electrophilicity of the isothiocyanate carbon and the nucleophilicity of the amide nitrogen.

Computational studies on the formation of thiourea and thioamides from precursors like carbon disulfide and amines suggest that these reactions can proceed through various pathways, including radical mechanisms under certain conditions. frontiersin.org However, for the common laboratory syntheses of this compound, the ionic mechanisms described above are generally accepted.

The mechanism of thiourea-catalyzed reactions has also been studied, revealing the importance of hydrogen bonding interactions in activating the substrates. nih.gov While this compound itself is the product in this context, understanding these interactions is crucial for designing more efficient synthetic routes.

Computational and Theoretical Investigations of N,n Carbonothioyldibenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed to predict molecular structure, stability, and reactivity. For N,N'-Carbonothioyldibenzamide, these calculations would provide fundamental insights.

Electronic Structure Analysis and Orbital Interactions (e.g., Natural Bond Orbital (NBO) Analysis, Frontier Molecular Orbital Theory)

Analysis of the electronic structure is crucial for understanding the chemical behavior of a compound.

Natural Bond Orbital (NBO) Analysis: This method interprets the wave function in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure concept. nih.govyoutube.com An NBO analysis for this compound would quantify charge distribution on each atom, identify key orbital hybridizations, and reveal important donor-acceptor interactions (hyperconjugation) that contribute to the molecule's stability. These interactions involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. nih.gov

Frontier Molecular Orbital Theory (FMO): This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. For this compound, mapping the HOMO and LUMO surfaces would show the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Awaiting specific research on this compound to populate data on NBO charges, stabilization energies, and HOMO-LUMO energy values.

Energetic Profiles and Conformational Analysis

Molecules can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For a flexible molecule like this compound, rotation around the C-N and C-C single bonds would lead to different conformers. Theoretical calculations could map the potential energy surface by systematically changing key dihedral angles to locate energy minima (stable conformers) and transition states. This would clarify which three-dimensional structures are most likely to exist under normal conditions. Studies on similar N-acylthiourea compounds suggest that planar or near-planar conformations are often stabilized by intramolecular hydrogen bonds. icm.edu.pl

Specific energetic data and dihedral angles for the stable conformers of this compound are not available in current literature.

Vibrational Spectroscopy Prediction and Interpretation (e.g., FT-IR, FT-Raman)

Theoretical frequency calculations can predict the vibrational spectra (Infrared and Raman) of a molecule. researchgate.net By calculating the harmonic vibrational frequencies of the optimized geometry of this compound, a theoretical spectrum can be generated. This calculated spectrum is an invaluable tool for interpreting experimental data, allowing for the assignment of specific vibrational modes (stretching, bending, etc.) to the observed absorption bands. nih.gov Comparing theoretical and experimental spectra helps to confirm the molecular structure. Discrepancies often arise because calculations typically model a molecule in the gas phase, whereas experiments are often conducted in a solid or liquid state.

A detailed table of predicted versus experimental vibrational frequencies for this compound cannot be compiled without dedicated studies.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic properties of a single, static molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule or a system of molecules.

Conformational Dynamics and Flexibility Studies

MD simulations would model the movements of the atoms in this compound over time, providing a dynamic picture of its flexibility. This analysis reveals which parts of the molecule are rigid and which are more mobile, and how the molecule transitions between different conformations. This information is particularly important for understanding how the molecule might interact with other molecules, such as a biological receptor.

No specific MD simulation studies on the flexibility of this compound have been reported.

Solvent Effects on Molecular Behavior

The surrounding environment, especially the solvent, can significantly influence a molecule's conformation and properties. MD simulations can explicitly include solvent molecules to study these effects. Such simulations could reveal how solvent polarity and hydrogen bonding capabilities affect the conformational equilibrium of this compound and the stability of any intramolecular hydrogen bonds.

Information regarding the influence of different solvents on the behavior of this compound from MD simulations is currently unavailable.

Reaction Pathway Characterization via Theoretical Methods

Theoretical studies have been instrumental in mapping out the potential energy surface for the formation of benzoyl-substituted thioureas. These investigations help in understanding the feasibility of a proposed reaction mechanism by identifying the key intermediates and transition states, and by quantifying the associated energy changes.

A notable theoretical investigation into the formation of a closely related compound, N-(carbomylcarbamothioyl)benzamide, has provided a framework for understanding the synthesis of this compound. nih.gov In this study, the reaction mechanism was computationally modeled using the B3LYP/6-31g(d) level of theory, which successfully identified the crucial transition states involved in the reaction. nih.gov

The formation is proposed to occur through a multi-step process. The critical step involves the nucleophilic attack of the amine on the isothiocyanate. The calculations revealed the existence of two key transition states, designated as Ts1 and Ts2. nih.gov

Table 1: Calculated Energy Barriers for the Formation of N-(carbomylcarbamothioyl)benzamide

| Transition State | Description | Calculated Energy Barrier (kcal/mol) |

| Ts1 | Rate-determining step involving the initial nucleophilic attack. | High |

| Ts2 | Lower energy transition state leading to the final product. | Lower than Ts1 |

Data sourced from a DFT study on a related benzoylthiourea (B1224501) derivative. nih.gov

The first transition state, Ts1, corresponds to the rate-determining step of the reaction. nih.gov This step is characterized by a high energy barrier, indicating that it is the slowest step in the reaction sequence. nih.gov The geometry of Ts1 shows a specific orientation of the reacting molecules that is necessary for the reaction to proceed. nih.gov Following the formation of a highly unstable intermediate, the reaction proceeds through a second, lower-energy transition state, Ts2, to yield the final product. nih.gov The lower energy of Ts2 suggests that the subsequent steps after the initial nucleophilic attack are kinetically more favorable. nih.gov

The computational results have been compared with experimental data, such as ¹H NMR monitoring of the reaction progress, to validate the proposed mechanism. nih.gov The theoretical findings, particularly the identification of a high-energy, rate-determining transition state, are consistent with the experimental observations. nih.gov

Different density functionals, including B3PW91/6-31G(d), M06/6-31G(d), and Wb97XD/6-31G(d), were also employed to compute the reaction pathway. nih.gov However, the B3LYP/6-31G(d) functional was found to provide the clearest and most consistent description of the reaction pathway when compared to experimental evidence. nih.gov

The proposed mechanism, supported by these computational investigations, involves the following key stages:

Initial approach and orientation of the reactants to form a pre-reaction complex.

Nucleophilic attack of the amine nitrogen on the carbon atom of the isothiocyanate group, proceeding through the high-energy transition state Ts1.

Formation of an unstable tetrahedral intermediate .

Proton transfer and rearrangement through the lower-energy transition state Ts2 to form the final stable N,N'-disubstituted thiourea (B124793) product.

This detailed mechanistic understanding, derived from theoretical calculations, is crucial for optimizing reaction conditions and for the rational design of synthetic routes to this compound and other related compounds.

Supramolecular Architectures and Intermolecular Interactions of N,n Carbonothioyldibenzamide

Hydrogen Bonding Networks in N,N'-Carbonothioyldibenzamide Systems

Hydrogen bonding is a predominant force in the supramolecular chemistry of this compound, dictating the conformation of individual molecules and their assembly into larger structures.

Intramolecular Hydrogen Bonding Patterns and Resonance Assistance

Within a single molecule of a this compound derivative, intramolecular hydrogen bonds are crucial for stabilizing its conformation. researchgate.net For instance, in certain crystal structures, an N-H···O interaction can lead to the formation of a characteristic S(6) motif. researchgate.net This intramolecular hydrogen bond contributes significantly to the stability of the molecular conformation. researchgate.net The presence of such interactions can be influenced by the steric effects of substituents on the benzamide (B126) rings. researchgate.net

Studies on related amide systems have shown that intramolecular hydrogen bonds can be persistent, especially in nonpolar solvents. researchgate.net The strength of these bonds can be modulated by various factors, including the electronic nature of the substituents. Furthermore, the concept of resonance-assisted hydrogen bonding (RAHB) can be relevant, where the hydrogen bond is strengthened by π-electron delocalization within the molecule. This phenomenon has been observed in other systems with similar functional groups, such as o-hydroxyphenyl Schiff bases and 2-hydroxybenzamides. researchgate.net

Intermolecular Hydrogen Bonding Motifs and Self-Assembly

Intermolecular hydrogen bonds are the primary drivers of self-assembly in this compound systems, leading to the formation of one-, two-, or even three-dimensional networks. researchgate.netresearchgate.net A common motif observed in the crystal packing of related amide structures is the C(6) motif, formed by N-H···O interactions between adjacent molecules. researchgate.net These interactions are fundamental to the stability of the crystal lattice. researchgate.net

In different derivatives, a variety of hydrogen bonding patterns can emerge. For example, in some benzamide complexes, N-H···O and N-H···Cl interactions are the principal forces creating extended networks. nih.gov The amide groups can act as both hydrogen bond donors and acceptors, facilitating the formation of chains and sheets. nih.govnih.gov For instance, N,N'-(propane-1,3-diyl)bis(pyridine-2-carboxamide) forms one-dimensional chains through bifurcated amide-carbonyl (N-H)···O hydrogen bonds. nih.gov Similarly, N,N'-(butane-1,4-diyl)bis(pyridine-2-carboxamide) self-assembles into one-dimensional chains via complementary pairs of amide N-H···O hydrogen bonds. nih.gov In other cases, intermolecular hydrogen bonding between amide and carboxylic acid groups can result in the formation of one-dimensional chains, which are then linked into two-dimensional networks. nih.gov The simulation of dimeric forms of similar thioamides has shown that intermolecular N-H···S hydrogen bonds cause a shift in the vibrational frequencies of the N-H bonds. nih.gov

The following table summarizes some of the observed intermolecular hydrogen bonding motifs in related amide systems:

| Compound/System | Intermolecular Hydrogen Bond Type(s) | Resulting Supramolecular Structure |

| N,N'-bis(pyridin-2-yl)isophthalamide | N-H···N and C-H···O | 1D chains and 2D networks |

| N,N'-(propane-1,3-diyl)bis(pyridine-2-carboxamide) | N-H···O | 1D chains nih.gov |

| N,N'-(butane-1,4-diyl)bis(pyridine-2-carboxamide) | N-H···O | 1D chains nih.gov |

| N-3,5-dinitrobenzoyl-L-leucine | N-H···O and C=O···H-O | 2D network nih.gov |

| Benzamide/Zinc(II) Chloride Complexes | N-H···O and N-H···Cl | Extended networks nih.gov |

| 4-chlorobenzothioamide (dimer) | N-H···S | Dimeric complex nih.gov |

Influence of Solvent Polarity on Hydrogen Bond Formation and Stability

The surrounding solvent environment plays a critical role in mediating hydrogen bond interactions. Generally, the binding free energy of hydrogen-bonded complexes is expected to decrease with increasing solvent polarity due to better solvation of the individual molecules. nih.gov However, recent studies have shown that this is not always the case. nih.gov The stability of a hydrogen-bonded complex in a polar solvent can increase if there is a significant charge transfer between the interacting molecules, leading to a larger dipole moment for the complex. nih.govresearchgate.net

The polarity and hydrogen bond donor/acceptor properties of the solvent can significantly affect the NMR chemical shifts of atoms involved in hydrogen bonding. nih.gov For instance, in N-nitrosamines, the amino-type nitrogen shielding decreases with increasing solvent polarity, while the nitroso nitrogen shielding increases. nih.gov This highlights the complex interplay between the solute and solvent molecules. In non-polar solvents, the intrinsic hydrogen bonding properties of the solute are more prominently expressed. rsc.org The choice of solvent is therefore a crucial parameter in controlling the self-assembly and stability of supramolecular structures based on this compound.

Molecular Recognition and Host-Guest Chemistry Principles

The principles of molecular recognition, where a host molecule selectively binds a guest molecule, are central to the function of many supramolecular systems. nih.gov this compound and its derivatives can act as hosts for various guest molecules, driven by a combination of non-covalent interactions. The specificity of this recognition depends on factors such as size, shape, and chemical complementarity between the host and guest.

Host-guest chemistry has been extensively studied in various systems, including those involving cucurbit[n]urils and cyclodextrins, which can encapsulate guest molecules within their cavities. nih.govrsc.orgrsc.org While this compound itself does not possess a pre-organized cavity, its self-assembly can create recognition sites for guest molecules. The formation of host-guest complexes can be studied using techniques like NMR spectroscopy and X-ray crystallography. rsc.org In some cases, the binding of a guest can induce or stabilize a particular conformation of the host. The development of synthetic receptors with specific binding properties is a major goal in supramolecular chemistry, with potential applications in sensing, catalysis, and separation. nih.gov

Self-Assembly Strategies for this compound-based Materials

The ability of this compound derivatives to self-assemble into well-defined nanostructures is a key feature for the bottom-up fabrication of functional materials. nih.gov The primary driving force for this self-assembly is often hydrogen bonding, which can lead to the formation of fibers, ribbons, sheets, and other morphologies. researchgate.net

By modifying the chemical structure of the this compound core, for example by attaching different functional groups, the self-assembly process can be precisely controlled. For instance, the introduction of long alkyl chains can lead to the formation of hydrogels or organogels. researchgate.net The self-assembly of peptide-based materials, which also relies heavily on hydrogen bonding, provides a good model for understanding the principles that govern the formation of these structures. nih.gov The resulting materials can have a wide range of potential applications, including in biomaterials, electronics, and catalysis. rsc.org The hierarchical self-assembly of dendritic benzamides has been shown to produce complex liquid crystalline phases. nih.gov

Other Non-Covalent Interactions (e.g., Pi-Stacking, Van der Waals, Electrostatic)

π-π Stacking: The aromatic benzamide rings in this compound can interact through π-π stacking, where the electron-rich π systems of adjacent rings align. These interactions contribute significantly to the cohesion of the supramolecular structure, often working in concert with hydrogen bonding. nih.gov

Van der Waals Forces: These are ubiquitous, non-specific attractive forces that arise from temporary fluctuations in electron density. youtube.com Although individually weak, the cumulative effect of van der Waals interactions can be substantial, especially in closely packed structures. rsc.org

Electrostatic Interactions: These interactions occur between permanent partial charges within the molecules, such as the dipole moments of the carbonyl and thiocarbonyl groups. These forces are directional and contribute to the specific arrangement of molecules within the supramolecular assembly. youtube.com

The interplay of these various non-covalent interactions determines the final, thermodynamically most stable supramolecular architecture. nih.govnih.govrsc.org Understanding and controlling these forces is essential for the rational design of new materials with desired properties based on the this compound scaffold.

Coordination Chemistry of N,n Carbonothioyldibenzamide

N,N'-Carbonothioyldibenzamide as a Ligand

This compound and its derivatives are recognized as versatile ligands in coordination chemistry. researchgate.netrsc.org Their ability to form stable complexes with a wide range of transition metal ions stems from the presence of both hard and soft donor atoms within their flexible structure. nih.gov These ligands can adapt to the electronic and steric requirements of different metal centers, resulting in a rich and varied coordination chemistry.

This compound possesses three types of potential donor atoms: the soft thiocarbonyl sulfur atom, the hard carbonyl oxygen atoms, and the intermediate amide nitrogen atoms. This arrangement allows the ligand to exhibit different denticities and bonding modes. Typically, these ligands act as bidentate chelators, forming stable six-membered rings with metal ions. researchgate.net

The most common coordination mode involves chelation through the carbonyl oxygen and the thiocarbonyl sulfur atoms (O,S-bidentate). rsc.orgresearchgate.netnih.gov This mode is facilitated by the deprotonation of the N-H proton, creating an anionic ligand that forms neutral complexes with divalent metal ions, such as [M(L)₂], or cationic complexes with monovalent metals. rsc.org For instance, studies on N,N-disubstituted-4-chlorobenzoyl thiourea (B124793) ligands with Pt(II) have shown the formation of square-planar complexes with a cis-configuration, where two ligands coordinate through their oxygen and sulfur atoms. rsc.org Similarly, Co(III) forms octahedral complexes with three bidentate N,N-diethyl-N′-benzoylthiourea ligands, each coordinating through the sulfur and carbonyl oxygen atoms. nih.gov

Alternatively, coordination can occur through one of the nitrogen atoms and the sulfur atom (N,S-bidentate). rsc.org This mode is often observed in complexes with monosubstituted thioureas. rsc.org The choice between O,S and N,S coordination can be influenced by factors such as the substituents on the ligand and the nature of the metal ion. For example, with palladium(II), monosubstituted acylthioureas favor N,S coordination, while disubstituted derivatives form O,S bidentate cationic complexes. rsc.org Monodentate coordination, exclusively through the sulfur atom, has also been observed, particularly with ruthenium(II) arene complexes and certain copper(I) complexes. researchgate.netnih.gov In these cases, the ligand remains neutral. researchgate.netnih.gov

The preference for donor atoms generally follows the Hard and Soft Acids and Bases (HSAB) principle. Soft metal ions like Ag(I) and Pd(II) show a strong preference for the soft sulfur donor, while harder metal ions may favor coordination with the hard oxygen atom.

The versatile coordination behavior of this compound and related acylthioureas leads to a variety of geometries around the central metal ion. The specific coordination mode adopted by the ligand is a key determinant of the final structure.

When acting as a bidentate O,S-chelating agent, the ligand typically forms six-membered metallacyclic rings. researchgate.netnih.gov Depending on the metal ion and the stoichiometry, this can result in several common geometries:

Square Planar: This geometry is frequently observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). rsc.orgnih.gov For example, nickel(II) and platinum(II) complexes with N,N-dialkyl-N'-benzoylthioureas adopt a square planar geometry with the two oxygen and two sulfur donor atoms in a cis arrangement. rsc.org

Octahedral: Metal ions such as Co(III) and Ru(III) often form octahedral complexes. researchgate.netnih.gov In the case of [Co(N,N-diethyl-N′-benzoylthiourea)₃], the three bidentate ligands create an octahedral environment around the cobalt center. nih.gov Similarly, a Ru(III) complex with a 2-chloro-N-(diethylcarbamothioyl)benzamide ligand exhibits a distorted octahedral geometry. nih.gov

Tetrahedral: This geometry is common for d¹⁰ metal ions like Cu(I) and Zn(II). nih.govyoutube.com Copper(I) complexes with aroyl thiourea ligands have been shown to adopt a tetrahedral geometry where three coordination sites are occupied by sulfur atoms from three separate ligands, and the fourth site is taken by a halide ion. rsc.org

In cases of monodentate S-coordination, the resulting geometry is influenced by the other ligands present in the coordination sphere. For instance, Ru(II) arene complexes maintain their characteristic piano-stool geometry, with the acylthiourea ligand occupying one coordination site through its sulfur atom. researchgate.netscispace.com

The table below summarizes the common coordination behaviors observed for acylthiourea ligands, which are analogous to this compound.

| Metal Ion | Coordination Mode | Geometry | Example Complex Type |

| Ni(II), Pt(II), Pd(II) | Bidentate (O,S) | Square Planar (cis) | [M(L)₂] |

| Co(III), Ru(III) | Bidentate (O,S) | Octahedral | [M(L)₃] or [M(L)Cl₂(PPh₃)₂] |

| Cu(I) | Monodentate (S) | Tetrahedral | [Cu(L)₃Br] |

| Ru(II) | Monodentate (S) | Piano-Stool | [Ru(L)(p-cymene)Cl₂] |

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogs is typically achieved through straightforward reaction pathways. tjnpr.orgmdpi.combiointerfaceresearch.com A common method involves the reaction of a metal salt, often a halide or acetate, with the ligand in a suitable organic solvent like ethanol, methanol, or acetone (B3395972). nih.govksu.edu.tr The reaction is often carried out under reflux, and in many cases, a base such as triethylamine (B128534) is added to facilitate the deprotonation of the ligand for chelation. nih.govmdpi.com

The general synthesis for the ligand itself involves reacting a corresponding benzoyl chloride with potassium or ammonium (B1175870) thiocyanate (B1210189) in a solvent like acetone to form a benzoyl isothiocyanate intermediate in situ. This is then reacted with an appropriate amine to yield the final N,N'-acylthiourea product. nih.govresearchgate.net

Characterization of the resulting metal complexes relies heavily on a combination of spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Key vibrational bands are monitored for shifts upon complexation.

ν(C=O) band: In O,S-coordinated complexes, the carbonyl stretching frequency, typically found around 1675 cm⁻¹ in the free ligand, shifts to a lower wavenumber (by 15-50 cm⁻¹) upon coordination to the metal center. ksu.edu.tr This shift indicates a weakening of the C=O bond due to electron density donation to the metal.

ν(C=S) band: The thiocarbonyl stretching frequency, often coupled with other vibrations and appearing in the 1150-1160 cm⁻¹ region, also shifts upon coordination. ksu.edu.tr In S-coordinated complexes, this band typically shifts to a lower frequency, indicating the involvement of the sulfur atom in bonding.

ν(N-H) band: The disappearance or significant broadening of the N-H stretching band (around 3100-3160 cm⁻¹) is indicative of deprotonation of the amide proton upon chelation. ksu.edu.tr

New Bands: The formation of new, typically weak, bands in the far-IR region (below 500 cm⁻¹) can be attributed to the formation of M-O and M-S bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pt(II), Co(III)), ¹H and ¹³C NMR spectroscopy provides valuable structural information in solution. mdpi.com

¹H NMR: The most significant change is often the disappearance of the N-H proton signal upon deprotonation and complexation. The chemical shifts of protons adjacent to the coordinating atoms (e.g., on the benzoyl rings) may also experience shifts due to changes in the electronic environment. mdpi.com

¹³C NMR: The resonance of the thiocarbonyl carbon (C=S) typically shifts downfield upon coordination through the sulfur atom, reflecting a decrease in electron density. mdpi.com Similarly, the carbonyl carbon (C=O) signal may also be affected in O,S-chelated complexes.

Electronic (UV-Vis) Spectroscopy: UV-Vis spectra provide information about the electronic transitions within the complex and can help determine the coordination geometry.

Ligand-based transitions: Intense absorption bands in the UV region are typically assigned to π→π* and n→π* transitions within the aromatic rings and the thioamide moiety of the ligand. researchgate.net These bands may shift upon complexation.

d-d transitions: For transition metal complexes, weaker absorption bands in the visible region correspond to d-d electronic transitions. The position and number of these bands are characteristic of the metal ion's d-electron configuration and the geometry of the complex (e.g., octahedral vs. tetrahedral). biointerfaceresearch.com

The table below provides a summary of typical spectroscopic changes observed upon complexation of acylthiourea ligands.

| Spectroscopic Technique | Observation in Free Ligand | Change Upon Complexation | Interpretation |

| FTIR | ν(N-H) ~3150 cm⁻¹ | Disappears or broadens | Deprotonation for chelation |

| ν(C=O) ~1675 cm⁻¹ | Shifts to lower frequency | Coordination via oxygen | |

| ν(C=S) ~1155 cm⁻¹ | Shifts to lower frequency | Coordination via sulfur | |

| ¹H NMR | δ(N-H) ~8.6-11.0 ppm | Signal disappears | Deprotonation for chelation |

| ¹³C NMR | δ(C=S) ~180 ppm | Shifts downfield | Coordination via sulfur |

| UV-Vis | Intense UV bands | Shifts in ligand bands | Ligand coordination |

| (No visible bands) | New weak visible bands | d-d transitions, indicates geometry |

Kinetic and Thermodynamic Aspects of Ligand Exchange and Complex Formation

The formation of metal complexes with this compound and related ligands involves the substitution of solvent or other labile ligands from the metal's coordination sphere. The rates (kinetics) and equilibrium positions (thermodynamics) of these reactions are crucial for understanding the stability and reactivity of the resulting complexes.

Thermodynamic Stability: The thermodynamic stability of a complex is quantified by its stability constant (β), with larger values indicating a more stable complex. scispace.com For acylthiourea ligands, complex formation is generally a thermodynamically favorable process. The chelate effect plays a significant role; the formation of a six-membered chelate ring with bidentate O,S-coordination results in a much more stable complex compared to coordination with analogous monodentate ligands. libretexts.org This increased stability is largely due to a favorable entropy change (ΔS°), as one bidentate ligand displaces two or more monodentate solvent molecules, leading to an increase in the total number of independent particles in the system. libretexts.org

Studies on the complexation of metal ions by acylthiourea-functionalized cavitands have used conductometric titrations to determine the stoichiometry of the complexes, finding both 1:1 and 1:2 metal-to-ligand ratios depending on the specific ligand and metal ion. researchgate.net The binding constant (K_b) and free energy of binding (ΔG°) for the interaction of an acylthiourea derivative with DNA were determined to be 7.9 × 10⁴ M⁻¹ and -28.42 kJ mol⁻¹, respectively, indicating a spontaneous binding process. nih.gov While specific stability constants for this compound complexes are not widely reported, the data for related systems suggest they form highly stable chelates with many transition metals. nih.gov Calorimetric studies on silver(I) complexes have shown that complex formation is typically enthalpy-driven (exothermic ΔH°), with entropy changes often opposing the reaction (negative ΔS°), which is characteristic of the formation of strong covalent metal-ligand bonds. nih.govnih.gov

Kinetic Aspects: The kinetics of ligand substitution reactions provide insight into the reaction mechanism. Mechanisms can be broadly classified as associative (A), dissociative (D), or interchange (I). electronicsandbooks.com In an associative mechanism, the incoming ligand first binds to the metal center to form a higher-coordinate intermediate, which then loses the leaving group.

For ligand substitution reactions of [Ru(edta)H₂O]⁻ with various ligands, including thiourea, the kinetics were studied in detail. The significantly negative activation entropies (ΔS) and activation volumes (ΔV) strongly support an associatively activated mechanism. electronicsandbooks.com This implies that the bond formation with the incoming thiourea ligand is a critical part of the rate-determining step. The kinetic stability of acylthiourea derivatives has also been assessed using theoretical DFT calculations; a small HOMO-LUMO energy gap is suggested to correlate with higher reactivity and lower kinetic stability. nih.gov

Ligand exchange reactions are common, where one ligand in a complex is replaced by another. The direction of the equilibrium is often driven by the formation of a more thermodynamically stable complex, such as the replacement of water ligands by the chelating acylthiourea. nih.gov The lability of ligands is key; for instance, in some catalytic systems, a coordinated thiol ligand can readily dissociate, creating a vacant site for a substrate to bind and react. researchgate.net

Stereochemical Considerations in this compound Coordination Compounds

The three-dimensional arrangement of ligands around a metal center, or stereochemistry, is a critical aspect of coordination chemistry, often leading to the formation of isomers—compounds with the same chemical formula but different spatial arrangements. nih.gov Complexes of this compound and its analogs can exhibit several types of stereoisomerism.

Geometrical Isomerism: This type of isomerism is common in square planar and octahedral complexes. nih.gov

Cis-Trans Isomerism: In square planar complexes of the type [M(L)₂], where L is a bidentate O,S-chelating acylthiourea, the two oxygen and two sulfur atoms can be arranged adjacent to each other (cis) or opposite to each other (trans). For Pt(II) and Ni(II) complexes with N,N-disubstituted benzoylthioureas, the cis isomer is typically formed, with two oxygen and two sulfur atoms mutually cis. rsc.orgnih.gov In octahedral complexes like [M(L)₂(X)₂], the two monodentate ligands (X) can be positioned cis or trans.

Facial-Meridional (fac-mer) Isomerism: In octahedral complexes with three identical bidentate ligands, such as [Co(L)₃], two geometrical isomers are possible. The facial (fac) isomer has the three coordinating atoms of one type (e.g., three sulfur atoms) on one triangular face of the octahedron. The meridional (mer) isomer has these three atoms in a plane that bisects the octahedron. For Co(III) complexes with N,N-disubstituted N'-benzoyl thioureas, the fac isomer has been identified. nih.gov

Optical Isomerism: Complexes that are chiral (non-superimposable on their mirror images) can exist as a pair of enantiomers. Chirality in these coordination compounds can arise from several sources:

Chiral Ligands: If the ligand itself is chiral, the resulting complex will also be chiral. Synthesizing complexes from enantiomerically pure chiral acylthiourea ligands is a direct way to obtain optically active complexes. rsc.org

Chiral-at-Metal Complexes: Even with achiral ligands like this compound, the arrangement of the ligands around the metal center can create a chiral geometry. Octahedral complexes with three bidentate ligands, such as [Co(L)₃], have a propeller-like structure that is inherently chiral, existing as left-handed (Λ) and right-handed (Δ) enantiomers. nih.gov Similarly, octahedral complexes with achiral tripodal tetradentate ligands can generate a stereogenic metal center. nih.gov The resolution of these racemic mixtures into individual enantiomers can be achieved using chiral auxiliaries, a process demonstrated for chiral-at-rhodium complexes. nih.govyoutube.com

The specific stereoisomer formed can be influenced by the synthetic conditions, the nature of the metal, and the steric and electronic properties of the ligand. The characterization and separation of these isomers are crucial as they often possess different physical, chemical, and biological properties. ksu.edu.tr

Catalytic Applications and Mechanistic Studies Involving N,n Carbonothioyldibenzamide

Organocatalytic Applications of N,N'-Carbonothioyldibenzamide and its Derivatives

As an organocatalyst, this compound and its derivatives function primarily through non-covalent interactions, leveraging the hydrogen-bonding capacity of the thiourea (B124793) moiety.

The catalytic activity of thiourea derivatives like this compound is rooted in their ability to act as potent double hydrogen-bond donors. The two N-H protons of the thiourea group can simultaneously form hydrogen bonds with basic sites on substrate molecules, most commonly the oxygen or nitrogen atoms of electrophiles. This interaction has several key effects:

Electrophile Activation: By donating two hydrogen bonds to an electrophile (e.g., a carbonyl group or an imine), the catalyst withdraws electron density, effectively lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. This LUMO-lowering makes the electrophile more susceptible to nucleophilic attack.

Conformational Control: The bidentate hydrogen bonding imposes a specific orientation on the substrate within the catalyst's chiral environment (when using chiral derivatives), which is crucial for achieving high stereoselectivity in asymmetric reactions.

Stabilization of Intermediates: The catalyst can stabilize charged intermediates and transition states through these non-covalent interactions, thereby lowering the activation energy of the reaction.

The strength of the hydrogen bonds, and thus the catalytic activity, is influenced by the electronic nature of the substituents on the thiourea nitrogen atoms. The electron-withdrawing benzoyl groups in this compound increase the acidity of the N-H protons compared to simple alkyl- or aryl-substituted thioureas, enhancing its ability to activate substrates.

While the thiourea motif is widely employed in a variety of organocatalytic transformations such as Michael additions, Aldol reactions, and Mannich reactions, specific examples detailing the use of this compound itself as the primary organocatalyst for condensation or C-N bond forming reactions are not extensively documented in prominent literature. The catalytic utility in this domain is often demonstrated by derivatives where the benzoyl groups are replaced with other aryl moieties, frequently bearing electron-withdrawing groups to enhance the catalyst's acidity and efficacy.

Role as a Ligand in Transition Metal-Catalyzed Transformations

The nitrogen and sulfur atoms within the this compound scaffold are effective donors, allowing it to act as a ligand for various transition metals. This coordination chemistry opens up a second major avenue for its catalytic applications.

Recent research has highlighted the effectiveness of palladium(II) complexes incorporating bis-(N-benzoylthiourea) ligands as highly active precatalysts for a range of cross-coupling reactions. mdpi.comrsc.org These complexes serve as stable precursors for the in-situ generation of palladium nanoparticles (PNPs), which are the true catalytic species. mdpi.comrsc.org These PNP-catalyzed reactions are notable for their sustainability, often proceeding efficiently in water. mdpi.comrsc.org

A study by Sansano, et al., demonstrated that a palladium(II) complex with a bis-(N-benzoylthiourea) derivative ligand is a versatile precursor for catalyzing Suzuki-Miyaura, Mizoroki-Heck, and Hiyama C-C cross-coupling reactions, as well as the Buchwald-Hartwig C-N cross-coupling. mdpi.comrsc.org The reactions show broad substrate scope and chemoselectivity. mdpi.comrsc.org

Table 1: Suzuki-Miyaura Cross-Coupling Catalyzed by a Pd(II)-bis(N-benzoylthiourea) System mdpi.comrsc.org

Reaction Conditions: Aryl halide, phenylboronic acid, K₂CO₃, 0.2 mol% catalyst precursor, water, 90-150 °C.

| Entry | Aryl Halide | Temperature (°C) | Yield (%) |

| 1 | 4-Iodoanisole | 90 | 98 |

| 2 | 4-Bromoanisole | 120 | 95 |

| 3 | 4-Chloroanisole | 150 | 75 |

| 4 | 1-Iodonaphthalene | 90 | 96 |

| 5 | 2-Bromopyridine | 120 | 88 |

Table 2: Mizoroki-Heck Cross-Coupling Catalyzed by a Pd(II)-bis(N-benzoylthiourea) System mdpi.comrsc.org

Reaction Conditions: Aryl iodide, n-butyl acrylate, Et₃N, 0.3 mol% catalyst precursor, water, 100 °C.

| Entry | Aryl Iodide | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | 8 | 98 |

| 2 | 4-Iodotoluene | 8 | 95 |

| 3 | 1-Iodonaphthalene | 10 | 93 |

| 4 | 4-Iodonitrobenzene | 6 | 99 |

These results underscore the role of the N-benzoylthiourea ligand in stabilizing the palladium precatalyst and facilitating the formation of highly active nanoparticles for diverse and important synthetic transformations. mdpi.comrsc.org

The application of this compound or its specific metal complexes as catalysts for dehydrogenation and hydrogenation reactions is not a well-documented area in the current scientific literature. Catalysis in these fields typically relies on complexes with specific phosphine, N-heterocyclic carbene (NHC), or pincer-type ligands designed to facilitate hydride transfer and interaction with molecular hydrogen, and research has not yet prominently featured this compound in this context.

Mechanistic Insights into Catalytic Cycles and Active Species

Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and designing improved catalysts. For this compound, the mechanistic pathways are distinct for its organocatalytic and ligand-based roles.

Organocatalytic Mechanism: In hydrogen-bond-mediated organocatalysis, this compound does not form covalent bonds with the substrates. The catalytic cycle is based on association and dissociation.

Catalyst-Substrate Complexation: The catalyst forms a complex with the electrophilic substrate via dual hydrogen bonds from its N-H groups.

Nucleophilic Attack: The activated electrophile is attacked by a nucleophile. The catalyst remains associated, stabilizing the developing negative charge in the transition state. In some cases, the thiourea catalyst may also interact with the nucleophile, increasing its acidity and making it more reactive.

Product Release: After the bond-forming step, the product has a lower affinity for the catalyst than the starting electrophile, leading to its dissociation and regeneration of the free organocatalyst for the next cycle.

Mechanism as a Ligand in Cross-Coupling: In the case of the palladium-catalyzed cross-coupling reactions, the N-benzoylthiourea complex is a precatalyst . mdpi.comrsc.org The active catalytic species are palladium nanoparticles (PNPs) formed in situ. mdpi.comrsc.org

Formation of Active Species: The soluble Pd(II)-bis(N-benzoylthiourea) complex is reduced under the reaction conditions (often aided by solvent, base, or additives) to form Pd(0) atoms.

Nucleation and Growth: The Pd(0) atoms agglomerate to form nanoparticles. The N-benzoylthiourea ligand or its decomposition products may act as capping agents, stabilizing the nanoparticles, preventing their irreversible aggregation, and maintaining their catalytic activity.

Heterogeneous Catalytic Cycle: The cross-coupling reaction then proceeds on the surface of these palladium nanoparticles, following a generally accepted mechanism for heterogeneous palladium catalysis (e.g., for Suzuki coupling: oxidative addition of the aryl halide to the PNP surface, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the active Pd(0) site on the nanoparticle surface). mdpi.comrsc.org

The heterogeneous nature of the catalyst in water has been confirmed, allowing for potential recycling and reuse, which adds to the sustainability of these catalytic systems. mdpi.comrsc.org

Asymmetric Catalysis with Chiral this compound Derivatives

The exploration of novel chiral ligands is a cornerstone of asymmetric catalysis, driving the development of highly efficient and selective transformations. While this compound itself is an achiral molecule, the introduction of chiral centers into its backbone or substituents opens the door to a new class of potential ligands for asymmetric catalysis. Although direct reports on the catalytic applications of chiral this compound derivatives are not extensively documented, the well-established catalytic activity of related chiral thioamides, benzamides, and acylthioureas provides a strong foundation for predicting their potential and understanding their mechanistic behavior.

The core structure of this compound features both benzamide (B126) and thioamide functionalities. These groups are known to coordinate with a variety of metal centers, making their chiral derivatives promising candidates for the construction of asymmetric catalysts. The presence of both a hard oxygen donor from the amide and a soft sulfur donor from the thioamide could allow for hemilabile coordination, a property often sought after in catalyst design to promote both stability and reactivity.

Mechanistic Insights from Related Systems

The catalytic cycle of reactions employing chiral thioamide and benzamide-based ligands often involves the formation of a chiral metal complex. The stereochemical outcome of the reaction is then dictated by the spatial arrangement of the ligand around the metal center, which creates a chiral pocket that preferentially binds one enantiomer of the substrate or directs the approach of a reagent from a specific face.

Hydrogen bonding plays a crucial role in the mechanism of many organocatalysts, including those based on thiourea and thioamide scaffolds. The N-H protons of the thioamide moiety in chiral this compound derivatives could act as hydrogen bond donors, activating electrophiles and orienting substrates within the catalytic pocket. This dual activation, through both Lewis acid (metal center) and hydrogen bonding interactions, can lead to enhanced reactivity and enantioselectivity.

Potential Applications in Asymmetric Transformations

Based on the reactivity of analogous compounds, chiral derivatives of this compound could potentially be applied in a range of asymmetric reactions. The specific design of the chiral ligand, including the nature and position of the chiral substituents, would be critical in determining its efficacy in a particular transformation.

Table 1: Potential Asymmetric Reactions Catalyzed by Chiral this compound Derivatives

| Reaction Type | Substrates | Potential Product | Plausible Metal Catalyst |

| Aldol Reaction | Aldehyde, Ketone | Chiral β-hydroxy carbonyl | Ti, Cu, Zn |

| Michael Addition | α,β-Unsaturated compound, Nucleophile | Chiral 1,5-dicarbonyl compound | Ni, Cu, Ru |

| Diels-Alder Reaction | Diene, Dienophile | Chiral cyclohexene (B86901) derivative | Cu, Sc, Yb |

| Friedel-Crafts Alkylation | Arene, Alkylating agent | Chiral alkylated arene | Cu, Co, Ni |

| Asymmetric Hydrogenation | Prochiral olefin or ketone | Chiral alkane or alcohol | Rh, Ru, Ir |

Research Findings from Analogous Chiral Ligands

Research into chiral bis(oxazolinyl)thiophene and related ligands has demonstrated their effectiveness in copper-catalyzed asymmetric Friedel–Crafts alkylation reactions. These ligands, which share the feature of having both hard and soft donor atoms, achieve good yields and enantioselectivities. This suggests that a chiral this compound derivative, with its own unique steric and electronic properties, could offer a complementary approach to such reactions.

Furthermore, studies on chiral thioether ligands have highlighted their successful application in a variety of asymmetric transformations, including allylic substitution and hydrogenation. The thioamide sulfur of a chiral this compound ligand could exhibit similar coordination chemistry, enabling its use in these important synthetic methodologies.

The development of multifunctional thiourea catalysts bearing additional coordinating groups has led to highly effective catalysts for a range of nucleophilic reactions. These systems operate through synchronous activation of both the nucleophile and the electrophile. A chiral this compound derivative could be designed to incorporate similar functionalities, leading to cooperative catalytic effects and high levels of stereocontrol.

Future Research Directions and Emerging Trends

Exploration of N,N'-Carbonothioyldibenzamide in Functional Materials Science

The unique molecular architecture of this compound makes it a compelling candidate for the development of advanced functional materials. The presence of both hydrogen bond donors (N-H) and acceptors (C=O and C=S), along with aromatic rings, facilitates the formation of ordered supramolecular structures. These non-covalent interactions can be exploited to construct materials with tailored optical, electronic, and sensory properties.

Future research will likely focus on incorporating this compound into polymeric matrices to enhance their thermal stability and mechanical properties. The thioamide and amide linkages can act as rigidifying elements, while the benzoyl groups can promote π-π stacking interactions, leading to materials with improved strength and resistance to degradation. Furthermore, the ability of the thiourea (B124793) group to coordinate with metal ions opens up possibilities for creating novel metal-organic frameworks (MOFs) and coordination polymers. These materials could find applications in gas storage, separation, and catalysis.

The investigation of the nonlinear optical (NLO) properties of this compound derivatives is another promising avenue. The extended π-conjugated system and the presence of donor and acceptor groups suggest that these molecules may exhibit significant NLO responses, making them suitable for applications in optoelectronics and photonics.

Development of Advanced Computational Models for this compound Reactivity

To accelerate the discovery and design of new applications for this compound, the development of accurate and predictive computational models is crucial. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this molecule.

Future computational studies are expected to focus on several key areas. Firstly, detailed theoretical analyses of the conformational landscape of this compound will help in understanding its flexibility and how it influences its interaction with other molecules and its self-assembly behavior. Secondly, the modeling of its reactivity towards various electrophiles and nucleophiles will be instrumental in predicting reaction pathways and designing novel synthetic transformations. This includes the exploration of its potential as a precursor for heterocyclic compounds and other complex organic architectures.

Moreover, computational screening of libraries of this compound derivatives for specific properties, such as their binding affinity to biological targets or their performance as catalysts, will be a powerful tool for rational drug design and materials discovery. The integration of computational chemistry with experimental studies will undoubtedly lead to a more efficient and targeted exploration of this compound's potential. For instance, studies on related benzoylthiourea (B1224501) derivatives have utilized DFT to investigate their DNA binding capabilities and elastase inhibition, providing a template for future in silico investigations of this compound. nih.gov

Innovative Synthetic Methodologies for Architecturally Complex this compound Frameworks

The development of novel and efficient synthetic routes to access architecturally complex frameworks based on this compound is a cornerstone for advancing its application in various fields. While the fundamental synthesis often involves the reaction of benzoyl isothiocyanate with benzamide (B126), future research will aim to create more sophisticated and diverse structures.

One emerging trend is the use of multicomponent reactions (MCRs) to construct complex molecules in a single step, which is both atom- and step-economical. Designing MCRs that incorporate the this compound scaffold would provide rapid access to a wide range of derivatives with diverse functionalities. For example, a one-pot, three-step procedure has been successfully employed for the synthesis of a related benzimidazole-based thiourea derivative. nih.gov

Another area of focus will be the development of catalytic methods for the synthesis and modification of this compound. This includes the use of transition metal catalysts to functionalize the aromatic rings or to mediate the formation of the thiourea linkage under milder conditions. The exploration of solid-phase synthesis techniques could also facilitate the creation of libraries of this compound analogues for high-throughput screening.

Furthermore, the synthesis of macrocyclic and cage-like structures incorporating the this compound unit is a challenging yet rewarding goal. These complex architectures could exhibit unique host-guest properties and find applications in molecular recognition and sensing. The development of such innovative synthetic methodologies will be critical for unlocking the full potential of this compound in creating next-generation materials and bioactive molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N'-Carbonothioyldibenzamide derivatives, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : Synthesis typically involves thiourea derivatives reacting with benzoyl chlorides under anhydrous conditions. Solvent choice (e.g., THF or DMF), temperature control (0–25°C), and slow reagent addition are critical for minimizing side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity. Yield optimization may require adjusting stoichiometry, catalyst loading (e.g., triethylamine), or reaction time .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- FT-IR : Identifies thiocarbonyl (C=S) stretches (~1200–1250 cm⁻¹) and amide N–H vibrations (~3200 cm⁻¹).

- NMR : ¹H NMR reveals aromatic proton environments, while ¹³C NMR confirms carbonyl (C=O) and thiocarbonyl (C=S) carbons.

- X-ray crystallography : Resolves molecular conformation, hydrogen bonding (e.g., C–H···O/S interactions), and packing motifs. For example, intramolecular N–H···O hydrogen bonds stabilize planar structures, while intermolecular interactions influence crystal lattice stability .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. Store in airtight containers away from oxidizing agents. Dispose of waste via certified chemical disposal services. Safety protocols should align with JIS Z 7253:2019 standards, including emergency rinsing procedures for spills .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and stability of this compound derivatives?

- Methodological Answer : DFT at the B3LYP/6-311G(d,p) level calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and global reactivity descriptors (electronegativity, hardness). Comparing computed bond lengths/angles with X-ray data validates accuracy. For instance, deviations <0.05 Å in C=S bond lengths confirm reliable predictions. Solvent effects (via PCM models) improve agreement with experimental UV-Vis spectra .

Q. What strategies resolve discrepancies between experimental crystallographic data and computational structural predictions for thiourea derivatives?

- Methodological Answer :

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., % contribution of H···O/S contacts) to identify packing forces not captured in gas-phase DFT.

- Basis set adjustment : Hybrid functionals (e.g., M06-2X) or larger basis sets (e.g., def2-TZVP) improve van der Waals interaction modeling.

- Molecular dynamics (MD) : Simulates crystal environments to account for thermal motion effects on bond parameters .

Q. How can molecular docking studies assess the bioactivity of N,N'-Carbonothioyldibenzoamide against therapeutic targets?

- Methodological Answer : Dock ligands into protein active sites (e.g., COVID-19 main protease) using AutoDock Vina. Validate binding poses via RMSD comparisons with co-crystallized inhibitors. Score interactions (e.g., hydrogen bonds with His41/Cys145) and calculate binding free energies (ΔG). Cross-validate with MD simulations to assess stability over 100 ns trajectories .

Q. What mechanistic insights can DFT provide into the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Transition state (TS) optimization at the ωB97XD/6-311++G(d,p) level identifies reaction pathways. Intrinsic reaction coordinate (IRC) analysis confirms TS connectivity. For example, sulfur’s nucleophilicity in C=S groups facilitates attack on electrophilic carbons, with activation energies (~25–30 kcal/mol) indicating moderate reactivity. Solvent models (e.g., SMD) refine kinetic parameters .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported hydrogen bond strengths between computational and experimental studies?

- Methodological Answer :

- Experimental : Measure bond lengths via X-ray crystallography (e.g., N–H···O = 2.8–3.0 Å) and compare with neutron diffraction for proton positioning.

- Computational : Apply quantum theory of atoms in molecules (QTAIM) to calculate bond critical point densities. Discrepancies >10% may require recalibrating DFT functionals or incorporating anharmonic corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.